molecular formula C15H17N3O3 B14965153 1-ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B14965153
M. Wt: 287.31 g/mol
InChI Key: PDLYGIIBYMXZMK-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Lacks the propan-2-ylidene group.

    1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazone: Similar structure but different functional group.

Uniqueness

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-(propan-2-ylideneamino)quinoline-3-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-4-18-11-8-6-5-7-10(11)13(19)12(15(18)21)14(20)17-16-9(2)3/h5-8,19H,4H2,1-3H3,(H,17,20)

InChI Key

PDLYGIIBYMXZMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C)O

Origin of Product

United States

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